![molecular formula C6H12CaO12P2 B12831745 calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate is a complex organic compound that plays a significant role in various biochemical processes This compound is characterized by its unique structure, which includes a calcium ion coordinated with a hexyl phosphate group that contains multiple hydroxyl groups and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate typically involves the reaction of a suitable hexose derivative with a phosphorylating agent in the presence of calcium ions. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors that can precisely control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like chromatography and spectroscopy are often employed to verify the purity and structure of the synthesized compound.
化学反応の分析
Types of Reactions
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the keto group may produce secondary alcohols.
科学的研究の応用
Calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain biochemical processes.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a supplement in calcium-deficient conditions.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in energy metabolism, signal transduction, and cellular growth.
類似化合物との比較
Similar Compounds
Similar compounds include other calcium-coordinated organic phosphates, such as calcium glycerophosphate and calcium fructoborate. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate lies in its specific arrangement of hydroxyl and keto groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C6H12CaO12P2 |
|---|---|
分子量 |
378.18 g/mol |
IUPAC名 |
calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m0./s1 |
InChIキー |
QIUINQIXDJNFJN-SIGFQDQQSA-L |
異性体SMILES |
C([C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





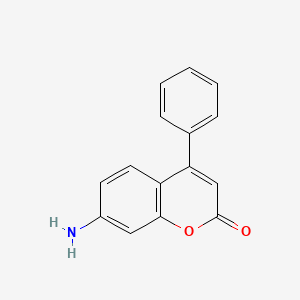

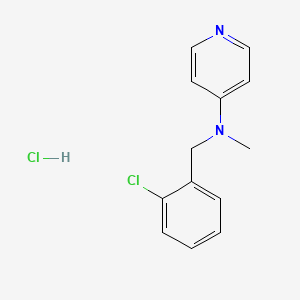
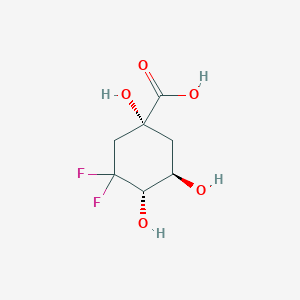
![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)

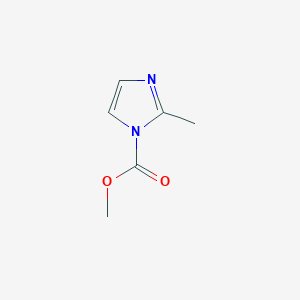
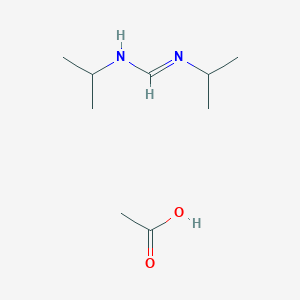
![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
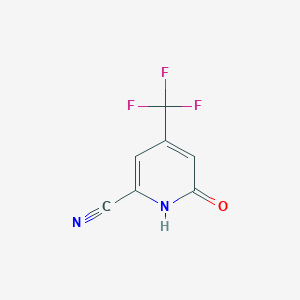
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
